molecular formula C13H20N2O2 B2716133 Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate CAS No. 1998642-43-5

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Cat. No.: B2716133
CAS No.: 1998642-43-5
M. Wt: 236.315
InChI Key: HKMRLVVTTWCDRB-LBPRGKRZSA-N
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Description

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a chiral ethyl ester derivative featuring a dimethylamino-substituted phenyl group at the β-position of the propanoate backbone. The dimethylamino group enhances its polarity and basicity, which may influence solubility, metabolic stability, and receptor interactions .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-17-13(16)12(14)9-10-5-7-11(8-6-10)15(2)3/h5-8,12H,4,9,14H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMRLVVTTWCDRB-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s amino and ester groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. The dimethylamino group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Drug Development

a. Telotristat Ethyl
  • Structure: (2S)-2-amino-3-[4-(2-amino-6-((R)-1-(4-chloro-2-(3-methylpyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl]propanoate ethyl ester.
  • Key Differences :
    • The phenyl ring is substituted with a pyrimidine-trifluoroethoxy-chlorophenyl moiety, increasing steric bulk and electron-withdrawing properties.
    • Pharmacological Profile : Telotristat ethyl is a prodrug inhibiting tryptophan hydroxylase (TPH1/TPH2) with 28–34-fold greater potency than its active metabolite. Its inability to cross the blood-brain barrier is attributed to polar substituents .
  • Comparison: Unlike the dimethylamino group in the target compound, telotristat’s trifluoroethoxy-pyrimidine substituent enhances enzyme inhibition but reduces CNS penetration.
b. Melphalan Flufenamide (Melflufen)
  • Structure: Ethyl (2S)-2-[(2S)-2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanamido]-3-(4-fluorophenyl)propanoate.
  • Key Differences: Contains a bis(2-chloroethyl)amino group, conferring alkylating activity. Pharmacological Profile: Used as an antineoplastic agent, it leverages the chloroethyl groups for DNA crosslinking .
  • oncological targets).

Derivatives with Modified Aromatic Substituents

a. Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
  • Structure: Fluorine replaces dimethylamino at the para position.
  • Key Differences: Fluorine’s electronegativity increases lipophilicity compared to the basic dimethylamino group. Applications: Used as an intermediate in peptide synthesis; lower polarity may enhance blood-brain barrier penetration .
b. Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
  • Structure : Dihydroxyphenyl and methyl groups introduce hydrogen-bonding capacity and steric hindrance.
  • Methylation at the α-position reduces conformational flexibility .

Physicochemical and Pharmacokinetic Comparisons

Compound Substituent(s) Molecular Formula Key Properties/Activities References
Target Compound 4-(dimethylamino)phenyl C₁₃H₁₉N₂O₂ High polarity, potential CNS activity
Telotristat Ethyl Trifluoroethoxy-pyrimidine C₂₃H₂₀F₃N₅O₃ TPH1/TPH2 inhibition, low BBB penetration
Melphalan Flufenamide Bis(2-chloroethyl)amino C₂₄H₃₀Cl₂FN₃O₃ DNA alkylation, antineoplastic
Ethyl 4-fluoro-L-phenylalaninate 4-fluorophenyl C₁₁H₁₄FNO₂ Intermediate, moderate lipophilicity

Key Research Findings

  • Synthetic Challenges : Bulky substituents (e.g., spirocyclic thia groups in 13i) reduce synthetic yields, highlighting the need for optimized protocols .
  • Therapeutic Potential: Structural variations dictate applications—alkylating agents (melflufen) vs. enzyme inhibitors (telotristat) vs. CNS-targeting molecules (target compound).

Biological Activity

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an ethyl ester group, an amino group, and a dimethylamino-substituted phenyl group. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2

This structure includes:

  • An ethyl ester which enhances lipid solubility.
  • An amino group that can participate in hydrogen bonding.
  • A dimethylamino group which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound can form hydrogen bonds with active sites on enzymes and receptors, potentially influencing several biological pathways.

  • Enzyme Interaction : The amino and ester groups are likely to interact with enzymes, possibly acting as substrates or inhibitors.
  • Receptor Binding : The dimethylamino group may enhance binding affinity to certain receptors, affecting neurotransmitter systems or other signaling pathways.

Pharmacological Applications

Research indicates that this compound has several pharmacological applications:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The compound's ability to disrupt bacterial membranes has been explored, with some derivatives demonstrating selective activity against Gram-positive bacteria.

Case Studies and Research Findings

  • Anticancer Activity : A study published in 2020 highlighted that compounds similar to this compound exhibited significant cytotoxicity against human liver HepG2 cells when incorporated into drug delivery systems. The study reported enhanced drug release profiles at physiological conditions, suggesting a promising avenue for cancer treatment .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of related compounds against Chlamydia species. It was found that modifications in the dimethylamino group significantly affected the compounds' efficacy, showing that structural variations can lead to enhanced biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureModerateModerate
Mthis compoundStructureLowLow
Ethyl (2S)-2-amino-3-[4-(methylamino)phenyl]propanoateStructureHighHigh

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